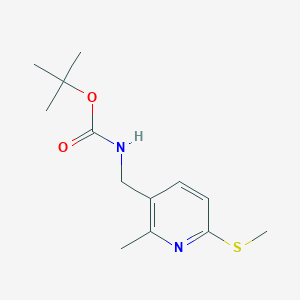

tert-Butyl ((2-methyl-6-(methylthio)pyridin-3-yl)methyl)carbamate

CAS No.:

Cat. No.: VC17437347

Molecular Formula: C13H20N2O2S

Molecular Weight: 268.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H20N2O2S |

|---|---|

| Molecular Weight | 268.38 g/mol |

| IUPAC Name | tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |

| Standard InChI | InChI=1S/C13H20N2O2S/c1-9-10(6-7-11(15-9)18-5)8-14-12(16)17-13(2,3)4/h6-7H,8H2,1-5H3,(H,14,16) |

| Standard InChI Key | OSHSZIWXZFTFOC-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular and IUPAC Nomenclature

The compound is systematically named tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate under IUPAC guidelines . Its SMILES representation, , encodes the pyridine ring (positions 2 and 6 substituted with methyl and methylthio groups, respectively) and the Boc-protected aminomethyl side chain . The InChIKey, OSHSZIWXZFTFOC-UHFFFAOYSA-N, uniquely identifies its stereochemical and structural attributes .

Table 1: Key Identifiers

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 268.38 g/mol |

| CAS Registry Number | 1355225-19-2 |

| IUPAC Name | tert-butyl N-[(2-methyl-6-methylsulfanylpyridin-3-yl)methyl]carbamate |

| SMILES | CC1=C(C=CC(=N1)SC)CNC(=O)OC(C)(C)C |

| InChIKey | OSHSZIWXZFTFOC-UHFFFAOYSA-N |

Synthetic Routes and Optimization

General Synthetic Strategy

The synthesis likely involves sequential functionalization of a pyridine precursor. A plausible route, inferred from analogous carbamate syntheses , proceeds as follows:

-

Pyridine Core Formation: Condensation of acetylacetone with cyanoacetamide under basic conditions yields a 2-pyridone intermediate, which is subsequently dehydrogenated to the pyridine ring .

-

Thioether Introduction: Sulfur incorporation via nucleophilic substitution or thiol-yne chemistry introduces the methylthio group at position 6.

-

Boc Protection: Reaction of the primary amine with di-tert-butyl dicarbonate (BocO) in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP) affords the carbamate .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions |

|---|---|

| Pyridine Formation | KCO, HO, RT, 24 h |

| Thioether Installation | MeSH, CuI, DMF, 60°C |

| Boc Protection | BocO, DMAP, THF, 0°C, 2 h |

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility due to its hydrophobic tert-butyl group and aromatic system. It is likely soluble in polar aprotic solvents (e.g., DMSO, THF) and stable under inert storage conditions (-20°C) . Freeze-thaw cycles should be avoided to prevent degradation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume